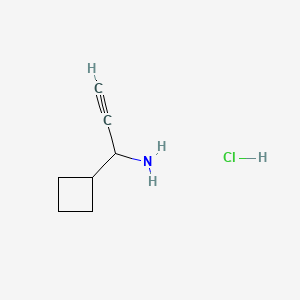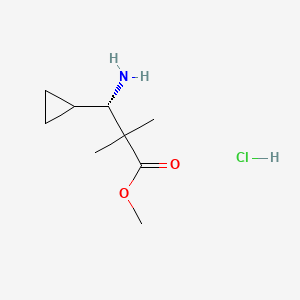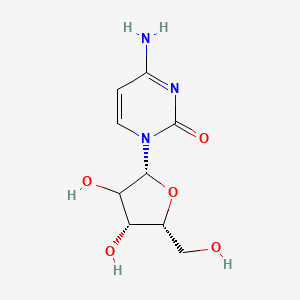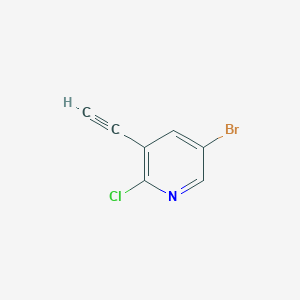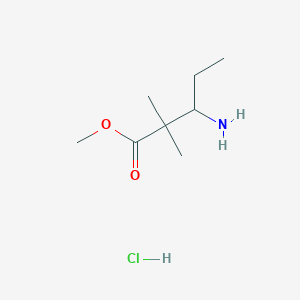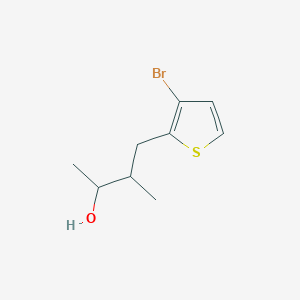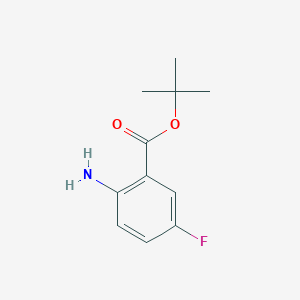
2-(4-Bromo-3-nitrophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C₉H₈BrNO₄ It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-nitrophenyl)propanoic acid typically involves the bromination and nitration of a suitable phenylpropanoic acid precursor. One common method includes the following steps:
Bromination: The starting material, such as 4-nitrophenylpropanoic acid, is treated with bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the desired position on the phenyl ring.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the bromine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 2-(4-Bromo-3-aminophenyl)propanoic acid.
Oxidation: Formation of higher oxidation state derivatives of the propanoic acid moiety.
Scientific Research Applications
2-(4-Bromo-3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and nitro groups can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)propanoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(4-Nitrophenyl)propanoic acid: Lacks the bromine atom, affecting its substitution reactions.
3-Bromo-2-(bromomethyl)propanoic acid: Contains an additional bromine atom, leading to different reactivity and applications.
Uniqueness
2-(4-Bromo-3-nitrophenyl)propanoic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C9H8BrNO4 |
|---|---|
Molecular Weight |
274.07 g/mol |
IUPAC Name |
2-(4-bromo-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrNO4/c1-5(9(12)13)6-2-3-7(10)8(4-6)11(14)15/h2-5H,1H3,(H,12,13) |
InChI Key |
VUBXDQYJQLYLLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


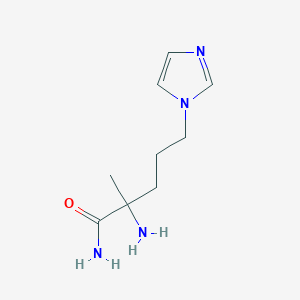

![N-[(1,1-Dimethylethoxy)carbonyl]phenylalanine 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester](/img/structure/B13578985.png)
![Tert-butyl 4-[(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B13578988.png)
